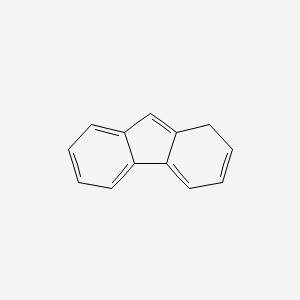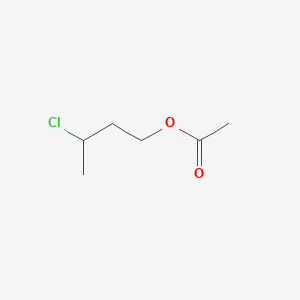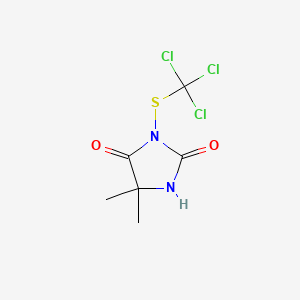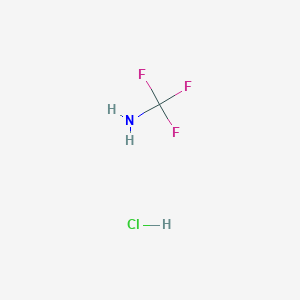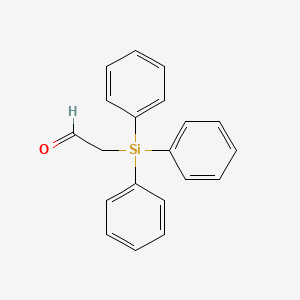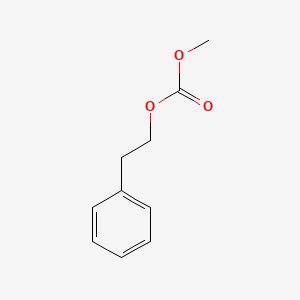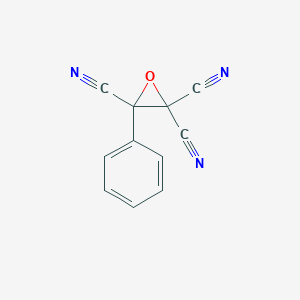![molecular formula C9H6Cl6O4 B14751852 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid CAS No. 2424-95-5](/img/structure/B14751852.png)
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid, also known as chlorendic acid, is a polychlorinated organic compound with the molecular formula C₉H₄Cl₆O₄ and a molecular weight of 388.84 g/mol . This compound is characterized by its bicyclic structure, which includes a heptane ring with six chlorine atoms and two carboxylic acid groups. It is commonly used as a fire-retardant monomer and has applications in various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid can be synthesized through the Diels-Alder reaction of hexachlorocyclopentadiene with maleic anhydride . The reaction typically occurs under reflux conditions in an inert solvent such as xylene or toluene. The resulting adduct is then hydrolyzed to yield the desired dicarboxylic acid .
Industrial Production Methods
Industrial production of this compound involves large-scale Diels-Alder reactions followed by hydrolysis. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anhydrides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of partially dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of anhydrides and other oxidized derivatives.
Reduction: Partially dechlorinated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a fire-retardant monomer in the synthesis of polymers and resins.
Biology: Studied for its effects on biological systems, including its potential as a tumorigen and mutagen.
Medicine: Investigated for its potential therapeutic applications and its effects on cellular pathways.
Industry: Utilized in the production of flame-retardant materials and coatings.
Mechanism of Action
The mechanism of action of 1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid involves its interaction with cellular components. The compound can inhibit protein phosphatases, leading to the disruption of cellular signaling pathways. This inhibition affects the formation of active transcription factors such as NF-AT and NF-IL2A, which are essential for interleukin-2 (IL2) gene expression .
Comparison with Similar Compounds
Similar Compounds
Hexachloroendomethylenetetrahydrophthalic acid: Similar structure with slight variations in the bicyclic ring system.
1,4,5,6,7,7-Hexachloro-5-norbornene-2,3-dicarboxylic anhydride: An anhydride derivative of the compound.
Uniqueness
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid is unique due to its high chlorine content and its ability to act as a fire-retardant monomer. Its bicyclic structure and multiple chlorine atoms make it highly reactive and versatile in various chemical reactions .
Properties
CAS No. |
2424-95-5 |
|---|---|
Molecular Formula |
C9H6Cl6O4 |
Molecular Weight |
390.8 g/mol |
IUPAC Name |
1,4,5,6,7,7-hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid |
InChI |
InChI=1S/C9H6Cl6O4/c10-3-4(11)8(13)2(6(18)19)1(5(16)17)7(3,12)9(8,14)15/h1-4H,(H,16,17)(H,18,19) |
InChI Key |
RMIZWFQFCGWTHN-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C2(C(C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


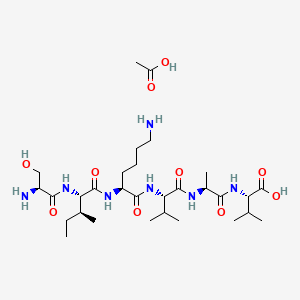
![[2-Tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate](/img/structure/B14751788.png)
![Thieno[3,4-d]thiepin](/img/structure/B14751789.png)
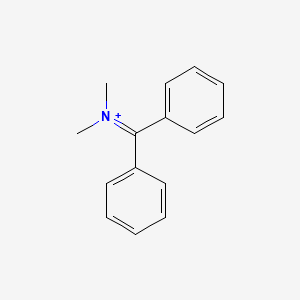
![(1S)-1-[(2S,3R)-3-Hydroxy-1-((4-methoxyphenyl)methyl)-2-azetidinyl]-1,2-ethanediol](/img/structure/B14751800.png)

